molecular formula C12H13NS B1309607 C-Thiophen-2-yl-C-p-tolyl-methylamine CAS No. 852956-40-2

C-Thiophen-2-yl-C-p-tolyl-methylamine

Cat. No.: B1309607
CAS No.: 852956-40-2
M. Wt: 203.31 g/mol
InChI Key: CFTDRQBJPRGTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Thiophen-2-yl-C-p-tolyl-methylamine typically involves the reaction of thiophene derivatives with tolyl compounds under specific conditions. One common method includes the use of a Grignard reagent, where a thiophene derivative is reacted with a tolyl magnesium bromide in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C-Thiophen-2-yl-C-p-tolyl-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene or tolyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-Thiophen-2-yl-C-p-tolyl-methylamine is unique due to its specific combination of a thiophene ring and a tolyl group attached to a methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in research and industrial applications .

Properties

IUPAC Name

(4-methylphenyl)-thiophen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8,12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTDRQBJPRGTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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